Ciladopa hydrochloride
Description
Historical Context of Dopamine (B1211576) Agonist Research
The journey to understand and treat dopamine-related disorders, particularly Parkinson's disease, is marked by significant pharmacological milestones. The discovery of dopamine deficiency in the striatum of Parkinson's patients in the 1960s paved the way for dopamine replacement strategies, with Levodopa (B1675098) becoming a cornerstone of therapy. nih.govnih.gov However, the long-term use of Levodopa was associated with complications, which spurred the search for alternative and adjunctive treatments, leading to the development of dopamine agonists. nih.gov
Evolution of Non-Ergot Dopamine Agonists
The first generation of dopamine agonists was largely derived from ergot alkaloids. wikipedia.org Compounds like bromocriptine (B1667881) were among the first to make a significant clinical impact. pavilionhealthtoday.com However, these ergot-derived agonists were found to be non-selective, interacting with various receptors, which led to a range of adverse effects. wikipedia.org A significant concern that emerged over time was the association of ergot-derived agonists with fibrotic reactions, including cardiac valvulopathy. pavilionhealthtoday.comresearchgate.net
These challenges prompted a shift in research focus towards the development of non-ergot dopamine agonists. pavilionhealthtoday.com This new class of compounds, which are not derived from ergot, offered the promise of greater selectivity for dopamine receptors and a more favorable side-effect profile. wikipedia.org The development of non-ergot agonists like ropinirole (B1195838) and pramipexole (B1678040) marked a pivotal moment, and they became established as first-line monotherapy options for many patients. wikipedia.orgpavilionhealthtoday.com This evolution represented a significant step forward in providing therapies that could mimic the effects of dopamine with potentially fewer long-term complications than their ergot-based predecessors. parkinsons.org.uk
Ciladopa (B1217793) Hydrochloride's Position in Early Dopamine Agonist Development
Ciladopa hydrochloride, with the developmental code name AY-27,110, emerged during this critical transition period as one of the pioneering non-ergot dopamine agonists. wikipedia.orgcambridge.org As a troponylpiperazine derivative, its chemical structure was novel and distinct from the ergot-based compounds. cambridge.org Ciladopa was specifically investigated for its potential as an antiparkinsonian agent. wikipedia.org Its development was part of a broader scientific effort to find more effective and better-tolerated alternatives to existing treatments, positioning it as a notable compound in the early wave of non-ergot dopamine agonist research. cambridge.org
Academic Significance and Research Trajectory
The investigation into this compound was driven by specific scientific questions regarding its mechanism of action and potential clinical utility. Its trajectory from a promising candidate to a discontinued (B1498344) compound illustrates a critical aspect of the pharmaceutical research and development process.
Initial Research Hypotheses and Objectives for Dopaminergic Activity Evaluation
Initial research aimed to characterize its dopaminergic activity, noting that it had a low binding affinity for normosensitive postsynaptic dopamine receptors but could stimulate presynaptic and supersensitive postsynaptic striatal D2 receptors at low doses. cambridge.org
A double-blind, randomized study was conducted to test these hypotheses. The primary objectives were to measure changes in disability, the duration of "on" time, and the potential for Levodopa dose reduction. nih.gov
Table 1: Key Findings from a Double-Blind Randomized Study of Ciladopa in Patients with Advanced Parkinson's Disease nih.gov
| Outcome Measure | Result | Statistical Significance |
| Modified Columbia University Disability Scale | 32% decrease in symptoms | p ≤ 0.05 |
| "On" Time | 20% increase in mean hours | p ≤ 0.05 |
| Patients with ≥ 50% Improvement | 38% (8 of 21 patients) | - |
| Patients with ≥ 4 More "On" Hours | 24% (5 of 21 patients) | - |
| Dyskinesias | Not increased | - |
| Levodopa Dose | 10% mean decrease | - |
Preclinical Findings Leading to Research Discontinuation due to Tumorogenesis in Rodents
Despite showing some modest efficacy in human clinical trials, the development of this compound was abruptly halted. nih.gov The discontinuation was a direct result of findings from preclinical long-term safety studies. wikipedia.org Specifically, the research was terminated due to the observation of tumorogenesis in rodents. cambridge.org
Reports from the period indicate that long-term administration of Ciladopa was associated with the development of microscopic testicular tumors in some rodents. nih.gov Another ergot-derivative dopamine agonist, Mesulergine, was withdrawn from clinical use for similar reasons of tumorogenesis in rats. cambridge.org While the improvement in patients receiving Ciladopa was noted, the occurrence of these tumors in animal models raised significant safety concerns that led to the cessation of all further studies in humans. cambridge.orgnih.gov
Table 2: Compound Development and Reason for Discontinuation
| Compound | Class | Developmental Status | Reason for Discontinuation | Source |
| This compound | Non-Ergot Dopamine Agonist | Discontinued | Tumorogenesis in rodents (microscopic testicular tumors) | wikipedia.orgcambridge.orgnih.gov |
| Mesulergine | Ergot-Derivative Dopamine Agonist | Discontinued | Tumorogenesis in rats | cambridge.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
83529-09-3 |
|---|---|
Molecular Formula |
C21H27ClN2O4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24;/h3-9,14,19,25H,10-13,15H2,1-2H3;1H/t19-;/m1./s1 |
InChI Key |
UIOUCVPFPQUSAS-FSRHSHDFSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one AY 27110 AY-27110 ciladopa |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Ciladopa Hydrochloride
In Vivo Animal Models of Dopaminergic Activity
The dopaminergic effects of ciladopa (B1217793) have been explored through various animal models, including the assessment of stereotyped behaviors in rodents and the analysis of rotational behavior in rats with unilateral substantia nigra lesions.
Assessment of Stereotyped Behavior in Rodents
Stereotyped behaviors in rodents, such as repetitive sniffing, gnawing, and licking, are often used as indicators of central dopamine (B1211576) receptor stimulation.
Studies comparing ciladopa to the non-selective dopamine agonist apomorphine (B128758) have revealed differences in their behavioral profiles. While apomorphine induces both rotational behavior and stereotypy to a similar degree, ciladopa appears to more robustly enhance rotational behavior, which is indicative of postsynaptic receptor activation, compared to stereotypy, which is associated with presynaptic effects. This suggests a preferential action of ciladopa on postsynaptic dopamine receptors.
The behavioral effects of ciladopa can be modulated by dopamine receptor antagonists. Antagonists such as haloperidol (B65202), which blocks D2 dopamine receptors, and sulpiride (B1682569), a selective D2 dopamine receptor antagonist, have been used to investigate the receptor mechanisms underlying ciladopa's actions. nih.govumich.eduwikipedia.org Haloperidol has been shown to antagonize dopamine-induced inhibition of neurons, and both haloperidol and sulpiride are known to interact with D2 receptors. nih.govnih.gov The antagonism of ciladopa-induced behaviors by these agents would confirm the involvement of D2 dopamine receptors in its mechanism of action.
| Antagonist | Receptor Target | Effect on Dopaminergic Activity |
| Haloperidol | Primarily D2 receptors | Blocks dopamine-induced effects |
| Sulpiride | Selective D2 receptors | Antagonizes D2 receptor function |
To further elucidate the mechanism of action of ciladopa, studies have involved the use of agents that deplete neurotransmitters. Reserpine (B192253), which depletes monoamines like dopamine from nerve terminals, and alpha-methyl-p-tyrosine (AMPT), an inhibitor of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), are employed to assess whether a drug acts directly on postsynaptic receptors or indirectly by releasing presynaptic dopamine. nih.govnih.govwikipedia.orgdrugbank.com The ability of ciladopa to induce dopaminergic behaviors in reserpinized or AMPT-treated animals would indicate a direct postsynaptic agonist effect. For instance, reserpine has been shown to reduce intracellular dopamine and block DOPA production. nih.gov
Models of Unilateral Substantia Nigra Lesions (e.g., 6-Hydroxydopamine)
A widely used animal model for Parkinson's disease involves the unilateral lesioning of the substantia nigra with the neurotoxin 6-hydroxydopamine (6-OHDA). criver.commdpi.complos.org This lesion results in the degeneration of dopaminergic neurons on one side of the brain, leading to a state of denervation supersensitivity of postsynaptic dopamine receptors in the ipsilateral striatum.
In rats with unilateral 6-OHDA lesions of the substantia nigra, the administration of a direct-acting dopamine agonist like ciladopa stimulates the supersensitive postsynaptic dopamine receptors in the lesioned hemisphere. This stimulation leads to a motor imbalance, causing the animal to rotate in a direction contralateral (away from) the side of the lesion. scite.aiumich.edumdpi.com The frequency and intensity of this contralateral rotational behavior are used as a quantitative measure of the agonist's potency and efficacy at the postsynaptic dopamine receptors. mdpi.com Ciladopa has been shown to induce contralateral rotational behavior in this model. scite.ai Chronic administration of ciladopa has been found to enhance this rotational behavior more significantly than stereotypy.
| Animal Model | Induced Effect of Ciladopa | Implication |
| Rodents with unilateral 6-OHDA lesions | Contralateral rotational behavior | Direct-acting dopamine agonist on postsynaptic receptors |
Locomotor Activity Studies
Effects of Low Doses on Locomotor Activity
In preclinical studies, dopamine agonists with a partial agonist profile can exhibit biphasic effects on locomotor activity. At low doses, some partial agonists that preferentially stimulate presynaptic dopamine autoreceptors can cause a suppression of motor activity. scispace.com For instance, the compound (+)-3-PPP, which shares some mechanistic similarities with partial agonists, resulted in the suppression of motor activity at low doses in animal models. scispace.com This effect is attributed to the activation of autoreceptors, which leads to a decrease in the synthesis and release of endogenous dopamine. While detailed public data on the specific effects of low-dose Ciladopa hydrochloride on locomotor activity are limited, its profile as a partial agonist with activity at presynaptic receptors suggests it could potentially have similar suppressive or modest effects at lower dose ranges before producing significant locomotor stimulation. scispace.com
Chronic Preclinical Administration Studies
Long-term studies were crucial in differentiating this compound from other dopaminergic agents based on its effects on dopamine receptor sensitivity.
Investigation of Behavioral Supersensitivity Induction
A significant finding from preclinical research is that this compound fails to induce behavioral supersensitivity following chronic administration in animals. scispace.com This is a notable distinction from other dopamine agonists like levodopa (B1675098) and bromocriptine (B1667881), which are known to cause this phenomenon. scispace.com Behavioral supersensitivity, an enhanced response to a dopamine agonist after repeated administration, is thought to be a potential predictor for the development of dyskinesias and certain psychiatric side effects in a clinical setting. scispace.com The lack of this effect with this compound suggested it might have a more stable long-term profile.
| Compound | Induction of Behavioral Supersensitivity (Chronic Administration) |
|---|---|
| This compound | No |
| Levodopa | Yes |
| Bromocriptine | Yes |
| d-amphetamine | Yes |
Differential Effects on Supersensitive versus Intact Dopamine Receptors
This compound exhibits a distinct pharmacological profile characterized by its differential action on dopamine receptors depending on their sensitivity state. scispace.comcambridge.org The compound has a low binding affinity for normosensitive postsynaptic dopamine receptors, meaning it has minimal effects in a dopamine-intact system. scispace.com However, it effectively stimulates presynaptic autoreceptors and, crucially, postsynaptic striatal D2 receptors that have become supersensitive. scispace.com
This selective agonist activity on denervated, supersensitive dopamine receptors was demonstrated in comparative studies using 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for creating dopamine receptor supersensitivity, and intact rats. wikipedia.orgcdnsciencepub.comdntb.gov.ua In the 6-OHDA model, where dopamine neurons are depleted on one side of the brain, the remaining receptors become supersensitive to stimulation. This compound was effective in eliciting a behavioral response (contralateral rotation) in these animals, indicating its agonist action on the supersensitive receptors. wikipedia.org Conversely, its effects on intact animals with normosensitive receptors were minimal, highlighting its unique receptor-state-dependent activity. wikipedia.org
| Dopamine Receptor State | Effect of this compound | Preclinical Model |
|---|---|---|
| Intact (Normosensitive) | Minimal agonist activity | Intact Rats |
| Supersensitive (Denervated) | Significant agonist activity | 6-OHDA-Lesioned Rats |
Mechanistic Studies of Ciladopa Hydrochloride
Receptor Binding and Affinity Profiling
The pharmacological effects of Ciladopa (B1217793) hydrochloride are rooted in its specific binding characteristics to various neurotransmitter receptors.
Dopamine (B1211576) Receptor Subtype Binding Characteristics
Ciladopa demonstrates a notable affinity for D-2 dopamine receptors located in the mammalian caudate nucleus nih.gov. The caudate nucleus is a critical component of the basal ganglia, which is heavily involved in motor control. The interaction with D-2 receptors in this region is a key aspect of its mechanism, suggesting a direct influence on dopaminergic pathways that regulate movement nih.govnih.gov. Studies have shown that the stimulation of these central dopaminergic receptors is a primary effect of the compound nih.gov.
Binding Affinity to Alpha-1 Adrenergic Receptors
In addition to its dopaminergic activity, research has shown that Ciladopa and its potent analogues possess binding affinity for alpha-1 adrenergic receptors nih.gov. These receptors are part of the adrenergic system and are involved in a wide range of physiological processes. The interaction with alpha-1 adrenergic receptors adds another layer to the compound's pharmacological profile, indicating a broader spectrum of activity beyond the dopamine system nih.govamegroups.cn.
Comparative Receptor Binding Profiles with Other Dopamine Agonists
When compared to other dopamine agonists, such as the ergot-derivative bromocriptine (B1667881), Ciladopa exhibits a distinct profile. As a non-ergot agonist, its chemical structure differs significantly from bromocriptine nih.gov. Studies comparing Ciladopa and its analogues to bromocriptine have found that the potency of some of these compounds is comparable or even superior nih.gov. Bromocriptine itself is a potent D2-receptor agonist and a partial D1-receptor agonist nih.govmedscape.commedscape.com. It also interacts with various serotonin (B10506) (5-HT) receptors and adrenergic receptors drugbank.com. The unique profile of Ciladopa as a non-ergot compound may confer different therapeutic properties and advantages nih.gov.
Characterization of Partial Agonist Properties at Dopamine Receptors
Ciladopa is characterized as a partial dopamine agonist nih.govnih.gov. This means that while it binds to and activates dopamine receptors, it does so with less than the maximal efficacy of a full agonist like dopamine itself. Unlike full agonists such as apomorphine (B128758), Ciladopa does not produce a maximum behavioral response in animal models nih.gov. This partial agonism is a significant feature, as it allows Ciladopa to modulate dopaminergic activity, potentially providing a stabilizing effect on the system rather than simple stimulation. This property may contribute to a lower incidence of certain side effects compared to full agonists nih.gov.
Neurotransmitter System Modulation
The receptor binding characteristics of Ciladopa hydrochloride translate into a complex modulation of neurotransmitter systems. As a direct-acting partial dopamine agonist, it stimulates central dopaminergic receptors, which is evident in its ability to induce behaviors associated with dopaminergic activation in animal models nih.gov. The effects are blocked by dopamine antagonists like haloperidol (B65202) and sulpiride (B1682569), confirming its action on the dopamine system nih.gov.
Its partial agonist nature suggests it can act as a functional antagonist in the presence of a full agonist, thereby buffering the dopaminergic tone. Furthermore, its interactions with adrenergic and serotonergic receptors indicate a multimodal mechanism of action. By influencing these interconnected neurotransmitter systems, Ciladopa has the potential to produce a more nuanced and potentially beneficial modulation of brain chemistry compared to agents that target only a single receptor type.
Direct Effects on Central Dopaminergic Mechanisms
This compound directly stimulates central dopaminergic receptors. nih.gov Research has demonstrated that it binds to D-2 dopamine receptors within the mammalian caudate nucleus. nih.gov This interaction is believed to be the primary mechanism for its observed effects. In animal models, the administration of this compound leads to behaviors consistent with dopamine receptor stimulation. For instance, it induces stereotyped behavior in both rats and guinea pigs. nih.gov However, unlike the full agonist apomorphine, ciladopa does not elicit the maximum behavioral response of stereotyped gnawing, which is indicative of its partial agonist nature. nih.gov
Further evidence of its direct action on central dopaminergic pathways comes from studies in rats with unilateral lesions of the substantia nigra induced by 6-hydroxydopamine. In these models, this compound causes contralateral rotation, a behavior characteristic of direct dopamine receptor agonists. nih.gov The behavioral effects induced by ciladopa can be blocked by pretreatment with dopamine antagonists such as haloperidol and sulpiride, further confirming its mechanism of action through dopamine receptors. nih.gov Notably, its effects are not altered by pretreatment with reserpine (B192253) or alpha-methyl-p-tyrosine, indicating that its action is independent of presynaptic dopamine stores. nih.gov
A series of N-aralkyltroponylpiperazine derivatives, including ciladopa, were synthesized and evaluated for their dopaminergic activity. The potency of some of these compounds was found to be comparable or even superior to bromocriptine, a well-known dopamine agonist. nih.gov Structure-activity relationship studies revealed that potent dopaminergic activity is dependent on the presence of both a substituted phenyl and a troponylpiperazine moiety. nih.gov
Presynaptic Autoreceptor Mediation of Behavioral Effects
This compound's interaction with the dopaminergic system also involves presynaptic autoreceptors. These receptors play a crucial role in modulating the synthesis and release of dopamine. At lower doses, ciladopa has been observed to decrease locomotor activity in rats. nih.gov This effect is presumed to be mediated by the stimulation of presynaptic dopamine autoreceptors, which leads to a reduction in the firing rate of dopaminergic neurons and subsequently, decreased dopamine release.
The partial agonist nature of ciladopa is a key aspect of its interaction with both presynaptic and postsynaptic receptors. As a partial agonist, it has a lower intrinsic activity at dopamine receptors compared to full agonists. nih.gov This means that in situations of high dopaminergic tone, it can act as a functional antagonist, while in low-tone states, it acts as an agonist. This dual activity may contribute to a modulatory effect on dopaminergic neurotransmission.
Chronic administration of both subthreshold and suprathreshold doses of this compound did not lead to the development of behavioral supersensitivity in animal studies. nih.gov This finding distinguishes it from some other dopaminergic agents and suggests a potentially different long-term impact on dopamine receptor regulation.
Detailed Research Findings
The following table summarizes key findings from preclinical studies on the dopaminergic effects of this compound.
| Experimental Model | Observation | Inferred Mechanism | Reference |
| Rats and Guinea Pigs | Induction of stereotyped behavior | Direct stimulation of postsynaptic dopamine receptors | nih.gov |
| Rats with unilateral 6-hydroxydopamine-induced lesions of the substantia nigra | Contralateral rotation | Direct agonism at dopamine receptors in the denervated striatum | nih.gov |
| Rats | Decreased locomotor activity at low doses | Stimulation of presynaptic dopamine autoreceptors, leading to reduced dopamine release | nih.gov |
| Mammalian caudate nucleus tissue | Binding to D-2 dopamine receptors | Direct interaction with D-2 dopamine receptors | nih.gov |
| Rats (chronic administration) | Failure to induce behavioral supersensitivity | Unique long-term effects on dopamine receptor regulation compared to other agonists | nih.gov |
Structure Activity Relationships Sar and Chemical Synthesis Research
Elucidation of Structure-Activity Relationships
The exploration of Ciladopa's structure-activity relationships has been a cornerstone in comprehending its mechanism of action and in the rational design of related compounds.
Research has unequivocally identified two principal structural components as essential for the potent dopaminergic activity of Ciladopa (B1217793): the substituted phenyl group and the troponylpiperazine moiety . nih.gov The precise nature and substitution pattern of the phenyl ring, coupled with the unique electronic and conformational properties of the seven-membered tropolone (B20159) ring within the piperazine (B1678402) system, are critical determinants of the compound's affinity and efficacy at dopamine (B1211576) receptors. nih.gov Studies involving the synthesis and evaluation of a series of N-aralkyltroponylpiperazine derivatives have confirmed that the synergistic presence of both these moieties is a prerequisite for significant dopaminergic agonism. nih.gov
The three-dimensional arrangement of atoms within the Ciladopa molecule, known as its stereochemistry, plays a pivotal role in its biological function. The dopaminergic activity of Ciladopa is highly dependent on both the relative and absolute stereochemistry of its chiral centers. nih.gov This stereoselectivity implies that only specific enantiomers, which are non-superimposable mirror images of each other, will effectively bind to and activate dopamine receptors. The specific spatial orientation of the substituents on the chiral carbons dictates the proper alignment of the molecule within the receptor's binding pocket, highlighting the chiral nature of the biological target.
To contextualize the SAR of Ciladopa, it is often compared with other well-known dopamine agonists, such as the ergot derivative bromocriptine (B1667881) and the prototypical agonist apomorphine (B128758). Ciladopa is classified as a non-ergot, partial dopamine agonist. nih.gov Studies have shown that the potency of Ciladopa and some of its analogues is comparable or even superior to that of bromocriptine in certain preclinical models. nih.gov Unlike apomorphine, which can elicit a maximal behavioral response in animal models, Ciladopa demonstrates a partial agonist profile, indicating it does not produce the same level of maximal receptor stimulation. nih.gov Ciladopa has been shown to bind to D-2 dopamine receptors in the mammalian caudate nucleus. nih.gov
| Compound | Class | Receptor Profile | Relative Potency/Efficacy |
|---|---|---|---|
| Ciladopa hydrochloride | Non-ergot, N-aralkyltroponylpiperazine | Partial agonist at D-2 dopamine receptors | Potency comparable or superior to Bromocriptine in some models |
| Bromocriptine | Ergot derivative | Dopamine D2 receptor agonist | Used as a benchmark for comparison |
| Apomorphine | Aporphine derivative | Non-selective dopamine agonist | Full agonist, produces a maximal response |
Synthetic Methodologies for this compound
The creation of this compound in the laboratory involves carefully designed chemical reactions to assemble its complex molecular structure, including methods to control its stereochemistry.
The synthesis of Ciladopa and related N-aralkyltroponylpiperazine derivatives has been described in the scientific literature. A general and key step in the synthesis of this class of compounds involves the condensation of a suitably substituted aralkyl moiety with a troponylpiperazine core . While the specific, detailed industrial synthesis of this compound is proprietary, the fundamental approach relies on established organic chemistry principles to form the crucial carbon-nitrogen bonds that link the two key structural components.
Given the profound impact of stereochemistry on the dopaminergic activity of Ciladopa, obtaining the desired enantiomer in high purity is a critical aspect of its synthesis. The separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers is known as chiral resolution. For piperazine derivatives and other chiral compounds, several techniques can be employed. A common and classical method is diastereomeric salt formation . This involves reacting the racemic mixture with a chiral resolving agent, which is itself a pure enantiomer of another compound (often an acid or a base). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by methods like fractional crystallization. Once separated, the resolving agent can be chemically removed to yield the pure enantiomers of the original compound.
Synthesis and Characterization of Ciladopa Derivatives
The exploration of Ciladopa's chemical structure has led to the synthesis and characterization of various derivatives, aiming to elucidate the structure-activity relationships (SAR) that govern its dopaminergic activity. Research has primarily focused on modifications of the N-aralkyltroponylpiperazine and N-arylpiperazine moieties to develop novel dopamine receptor ligands.
Design and Synthesis of N-Aralkyltroponylpiperazine Analogues
A series of N-aralkyltroponylpiperazine derivatives, analogues of Ciladopa, were synthesized to investigate their dopaminergic activity. nih.gov These studies were crucial in defining the structural requirements for potent agonism at dopamine receptors. The synthesis of these compounds allowed for a systematic evaluation of how different substituents on the aromatic ring and the stereochemistry of the molecule impact its biological activity. nih.gov
The research established that potent dopaminergic activity is contingent on the presence of both a substituted phenyl group and a troponylpiperazine moiety. nih.gov Furthermore, the stereochemistry of the molecule, both relative and absolute, was confirmed to be a critical determinant of its dopaminergic effects. nih.gov Several of the synthesized analogues demonstrated potency comparable or even superior to bromocriptine, a well-established dopamine agonist, in assays measuring their affinity for dopamine (DA) and α1-adrenergic receptors. nih.gov These findings underscored the therapeutic potential of this chemical class and provided a detailed SAR for the N-aralkyltroponylpiperazine scaffold.
Exploration of Novel Dopamine Receptor Ligand Architectures (e.g., N-Arylpiperazine Derivatives)
In the broader search for novel dopamine receptor ligands, the N-arylpiperazine scaffold has been a subject of extensive investigation. nih.govmdpi.com This structural motif is a key pharmacophore for a variety of centrally acting agents. Research in this area has focused on designing and synthesizing new series of conformationally restricted N-arylpiperazine derivatives to achieve high affinity and selectivity for dopamine receptor subtypes, particularly D2 and D3 receptors. nih.govmdpi.com
The design of these novel architectures often involves connecting the arylpiperazine pharmacophore to other cyclic moieties through various spacers. mdpi.com The synthesis and subsequent pharmacological evaluation of these compounds have revealed that the presence of an aromatic ring system and a basic nitrogen atom within the N-phenylpiperazine scaffold are key molecular recognition elements for binding to aminergic G-protein-coupled receptors (GPCRs). nih.gov These exploration efforts have led to the identification of new N-arylpiperazine derivatives with significant affinity for D2 and D3 dopamine receptors, highlighting the versatility of this scaffold in the development of new therapeutic agents for neurological disorders. nih.govmdpi.com
Pharmacokinetic Pk and Metabolic Research in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro metabolism studies are crucial in early drug development to predict how a compound will be processed in the body. These studies typically utilize liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, responsible for Phase I metabolic reactions. researchgate.netyoutube.com Hepatocytes, the main cells of the liver, provide a more complete metabolic system, containing both Phase I and Phase II enzymes, as well as transport proteins. youtube.comresearchgate.net The use of these preparations from various species allows for the assessment of inter-species differences in metabolism.
Table 1: Common In Vitro Systems for Metabolic Studies
| In Vitro System | Key Features | Information Gained |
|---|---|---|
| Liver Microsomes | Contain Phase I enzymes (e.g., CYPs). | - Identification of oxidative metabolites- Assessment of metabolic stability- Enzyme kinetics |
| Hepatocytes | Contain both Phase I and Phase II enzymes and transporters. | - Broader metabolite profiling- Information on conjugation pathways- More comprehensive clearance predictions |
Specific studies utilizing liver microsomes or hepatocyte preparations to investigate the metabolism of ciladopa (B1217793) hydrochloride were not identified in the conducted search.
Drug metabolism is broadly categorized into Phase I and Phase II reactions. longdom.orgnih.govlongdom.orgnih.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on a drug molecule. longdom.orgnih.govlongdom.orgnih.gov Phase II reactions involve the conjugation of these groups with endogenous molecules, increasing water solubility and facilitating excretion. longdom.orgnih.govlongdom.orgnih.gov
Detailed information on the specific Phase I and Phase II metabolic pathways and the resulting metabolites of ciladopa hydrochloride has not been publicly reported.
Metabolic stability assays determine the rate at which a compound is metabolized by liver enzymes. youtube.comresearchgate.net This is a critical parameter for predicting a drug's half-life and clearance in the body. researchgate.net These assays typically measure the disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes. researchgate.net
No data on the metabolic stability of this compound from in vitro assays are available in the reviewed scientific literature.
In vivo studies in animals are essential to understand the complete ADME profile of a drug candidate in a living organism.
The choice of animal species for preclinical pharmacokinetic studies is critical and is often based on similarities in drug metabolism pathways to humans. researchgate.netresearchgate.net Rodents, such as rats, are commonly used in early-stage discovery, while non-rodent species like dogs and monkeys are often used in later-stage preclinical development to provide a more comprehensive understanding of a drug's pharmacokinetic profile before human trials. researchgate.netresearchgate.netnih.gov Studies have shown that monkeys can be particularly valuable in predicting human clearance and volume of distribution. researchgate.netresearchgate.net Some research has indicated that ciladopa induced vomiting in dogs and decreased locomotor activity in rats. nih.gov
Table 2: Commonly Used Animal Species in Preclinical Pharmacokinetic Studies
| Species | Rationale for Use |
|---|---|
| Rat | - Well-characterized model- Cost-effective for early screening |
| Dog | - Non-rodent species- Often used to assess cardiovascular and gastrointestinal effects |
| Monkey | - Phylogenetically closer to humans- Often provides better prediction of human pharmacokinetics |
While some pharmacodynamic effects of this compound have been documented in rats and dogs, detailed in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) for these or other species like monkeys are not available in the public literature.
In Vivo Pharmacokinetic Studies in Animal Models
Biodistribution Analysis
Understanding the tissue distribution of a drug candidate is paramount in preclinical research to assess its potential efficacy and identify any propensity for accumulation in non-target organs. While specific, publicly available biodistribution data for this compound is limited, the general methodology for such studies in preclinical models, typically rats, involves the administration of a radiolabeled form of the compound.
Following administration, tissue samples from various organs are collected at different time points. The concentration of the radiolabeled compound in each tissue is then quantified. This data provides insights into the extent and rate of drug distribution to various sites, including the target organ (the brain, in the case of a dopamine (B1211576) agonist) and organs of potential toxicity such as the liver, kidneys, and heart.
Table 1: Illustrative Biodistribution Data for a CNS-Targeted Compound in Rats (Hypothetical)
| Tissue | Concentration (ng-eq/g) at 1h | Concentration (ng-eq/g) at 4h | Concentration (ng-eq/g) at 24h |
| Brain | 150 | 95 | 20 |
| Plasma | 250 | 120 | 15 |
| Liver | 1200 | 600 | 50 |
| Kidneys | 800 | 350 | 30 |
| Heart | 200 | 100 | 10 |
| Lungs | 500 | 250 | 25 |
This table presents hypothetical data to illustrate the typical outcomes of a biodistribution study and does not represent actual data for this compound.
Excretion Pathway Characterization
Determining the routes and extent of elimination of a drug and its metabolites is a crucial component of preclinical ADME studies. Mass balance studies, typically conducted in species like rats and monkeys, are the gold standard for this purpose. These studies involve administering a radiolabeled dose of the drug and collecting urine, feces, and in some cases, expired air over a defined period to account for the total administered radioactivity.
Table 2: Representative Excretion Profile of a Drug Primarily Cleared via Hepatic Metabolism (Based on CI-1007 data)
| Species | Route of Administration | % of Dose in Urine | % of Dose in Feces | % of Dose in Bile | Total Recovery (%) |
| Rat | Oral | 3.2 | 29 | 64 | 96.2 |
| Monkey | Oral | 14 | 64 | Not Determined | 78 |
This table is based on data for the dopamine agonist CI-1007 and serves as an example of excretion pathway characterization. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Development
PK/PD modeling is a powerful tool used to establish a quantitative relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). This modeling helps in optimizing dosing regimens and predicting clinical outcomes based on preclinical data.
Translational PK/PD Models Based on In Vivo Preclinical Data
Translational PK/PD models aim to bridge the gap between preclinical findings and human clinical trials. For dopamine agonists like Ciladopa, preclinical models often involve measuring a relevant pharmacodynamic endpoint, such as changes in locomotor activity or prolactin levels, in relation to the drug's concentration in plasma or the central nervous system. researchgate.netnih.gov
By developing a mathematical model that describes this relationship in preclinical species, researchers can simulate different dosing scenarios and predict the exposures required to achieve a desired therapeutic effect in humans. This approach aids in the selection of appropriate doses for first-in-human studies and can help to de-risk the clinical development process. While specific PK/PD models for this compound are not publicly detailed, the general principles of modeling dopamine D2 receptor antagonists and their effect on prolactin levels in rats have been well-established and provide a framework for such translational efforts. nih.gov
In Silico Modeling Approaches for ADME and Drug-Drug Interaction Prediction
In silico (computer-based) modeling has become an indispensable tool in modern drug discovery and development for the early prediction of a compound's ADME properties and its potential for drug-drug interactions (DDIs). nih.govnih.govresearchgate.net These computational methods utilize the chemical structure of a molecule to predict its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
For a compound like this compound, in silico models can predict key parameters such as its solubility, permeability, plasma protein binding, and potential to be a substrate or inhibitor of major drug-metabolizing enzymes like the cytochrome P450 (CYP) family. nih.govmdpi.com Predicting interactions with CYP enzymes is particularly crucial as this is a common mechanism for DDIs. nih.govmdpi.com Various software platforms and algorithms are available that can screen compounds against a panel of CYP isoforms to identify potential liabilities early in the development process. nih.govmdpi.com Although specific in silico predictions for this compound are not published, these methods are routinely applied in the pharmaceutical industry to guide the selection and optimization of drug candidates.
Table 3: Example of In Silico ADME Predictions for a Hypothetical Drug Candidate
| ADME Property | Predicted Value | Interpretation |
| Aqueous Solubility | Moderate | Acceptable for oral absorption |
| Caco-2 Permeability | High | Good potential for intestinal absorption |
| Plasma Protein Binding | 85% | Moderate binding |
| CYP2D6 Inhibition | Yes (Moderate) | Potential for DDIs with CYP2D6 substrates |
| CYP3A4 Inhibition | No | Low risk of DDIs with CYP3A4 substrates |
| hERG Inhibition | Low | Low risk of cardiotoxicity |
This table provides an example of typical in silico ADME predictions and does not represent actual data for this compound.
Inter-species Variability in Preclinical ADME/PK Profiles
Significant differences in ADME and pharmacokinetic profiles can exist between different animal species and humans. rroij.com Understanding this inter-species variability is critical for the successful extrapolation of preclinical data to predict human pharmacokinetics. Preclinical studies for a new drug candidate typically involve at least two species, often a rodent (e.g., rat) and a non-rodent (e.g., dog or monkey).
By comparing the pharmacokinetic parameters of this compound—such as clearance, volume of distribution, and half-life—across different preclinical species, researchers can identify which species is most predictive of the human situation. Allometric scaling, a method that relates pharmacokinetic parameters to body weight across species, is a commonly used technique to predict human PK parameters from animal data. nih.gov
A study on the dopamine agonist PF-592379, for instance, showed that while the drug was well-absorbed in both rats and dogs, its clearance was significantly different between the two species. tandfonline.com Such comparative data is invaluable for building confidence in the predicted human pharmacokinetic profile and for selecting appropriate doses for clinical trials. Differences in drug metabolism are a major source of inter-species variability. For example, the dopamine agonist CI-1007 showed different metabolic profiles in rats, dogs, and monkeys, although strong correlations were still achieved in allometric scaling of its clearance due to it being limited by hepatic blood flow. nih.gov
Table 4: Comparative Pharmacokinetic Parameters of a Hypothetical Dopamine Agonist in Different Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Clearance (mL/min/kg) | 55 | 15 | 25 |
| Volume of Distribution (L/kg) | 3.5 | 2.8 | 3.0 |
| Half-life (h) | 1.2 | 2.5 | 2.0 |
| Oral Bioavailability (%) | 30 | 65 | 50 |
This table presents hypothetical comparative pharmacokinetic data to illustrate inter-species differences and does not represent actual data for this compound.
Advanced Analytical Methodologies in Ciladopa Hydrochloride Research
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of a drug substance from its impurities and metabolites. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
HPLC is widely employed for the determination of pharmaceutical compounds in bulk drug substances and formulated products. The versatility of HPLC allows for the development of specific methods to ensure the identity, purity, and potency of Ciladopa (B1217793) hydrochloride. A typical HPLC system consists of a high-pressure pump, an injector, a chromatographic column (the stationary phase), a detector, and a data acquisition system. The separation is achieved by the differential partitioning of the analyte between the stationary phase and a liquid mobile phase that is pumped through the column.
For the analysis of compounds similar to Ciladopa hydrochloride, various HPLC methods have been developed. For instance, a method for the estimation of Citalopram, another psychoactive agent, utilizes an Agilent Eclipse XDB C18 column with a mobile phase of acetate (B1210297) buffer (pH 4.5) and acetonitrile (B52724) (65:35 v/v) at a flow rate of 1.0 mL/min, with detection at 240 nm pharmaresearchlibrary.org. Such a method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control.
| Parameter | Condition 1 | Condition 2 |
| Analyte | Citalopram Hydrobromide | Citalopram |
| Column | Agilent Eclipse C18 (150 x 4.6mm, 5µm) | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 10mM Ammonium acetate: methanol (B129727) (35:65 v/v) | Acetate buffer (pH 4.5): acetonitrile (65:35 v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min |
| Detection | 239nm | 240 nm |
| Retention Time | 3.1 min | 3.727 min |
Reversed Phase HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used in the pharmaceutical industry due to its applicability to a wide range of non-polar and moderately polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).
The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column. The elution of the analyte is controlled by adjusting the composition of the mobile phase. For instance, increasing the proportion of the organic solvent in the mobile phase decreases the retention time of the analyte.
A validated RP-HPLC method for the determination of L-Dopa in a plant matrix utilized a Discovery C18 column with a mobile phase of 99% formic acid (0.2% v/v) and 1% methanol mdpi.com. This method was proven to be reliable for the separation and quantification of L-Dopa. Similarly, an RP-HPLC method for Cilostazol, a quinolinone derivative, employed a mobile phase of potassium phosphate (B84403) buffer (pH 3.0) and acetonitrile (60:40 v/v) with detection at 259 nm ijpbs.com. These examples highlight the adaptability of RP-HPLC for the analysis of compounds with diverse polarities, a characteristic that would be essential for the analysis of this compound and its potential metabolites.
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a high degree of sensitivity and selectivity, making it invaluable for metabolite identification and quantification.
LC-MS for Metabolite Identification and Quantification
LC-MS is the gold standard for the identification and quantification of drug metabolites in biological matrices. The LC system separates the parent drug from its metabolites, which are then introduced into the mass spectrometer for detection. The mass spectrometer provides information about the molecular weight of each component and, through tandem mass spectrometry (MS/MS), can generate fragmentation patterns that are used to elucidate the structure of the metabolites.
A study on the simultaneous analysis of Carbidopa, Levodopa (B1675098), and its metabolites (3-o-methyldopa and dopamine) in human plasma utilized a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (LC-MS/MS) nih.gov. This method demonstrated high sensitivity and specificity, with a lower limit of quantitation in the nanogram per milliliter range for all analytes nih.gov. The use of a triple quadrupole mass spectrometer operating in the multiple reaction-monitoring (MRM) mode allowed for precise quantification nih.gov. Such an approach would be highly effective for studying the metabolic profile of this compound.
| Analyte | Lower Limit of Quantitation (ng/mL) | Linear Range (ng/mL) |
| Levodopa (LEV) | 75 | 75-800 |
| Carbidopa (CAR) | 65 | 65-800 |
| 3-o-methyldopa (3-OMD) | 65 | 65-800 |
| Dopamine (B1211576) (DOPA) | 20 | 20-400 |
Isotope Labeling Strategies for Enhanced Metabolite Characterization
Isotope labeling is a powerful technique used in conjunction with LC-MS to aid in the identification and characterization of drug metabolites. In this approach, a stable isotope-labeled version of the drug (e.g., containing ¹³C, ²H, or ¹⁵N) is synthesized and administered. The mass spectrometer can then differentiate between the unlabeled drug and its metabolites and the labeled counterparts due to the mass difference.
This strategy is particularly useful for distinguishing drug-related metabolites from endogenous compounds in complex biological matrices. A study on the central metabolism of Levodopa in Parkinson's disease patients utilized a stable isotope-labeled form of Levodopa (¹³C₆-LD) nih.gov. By measuring the levels of labeled homovanillic acid (HVA), a major metabolite of dopamine, in cerebrospinal fluid, the researchers were able to probe the in vivo metabolism of Levodopa nih.gov. This approach provides a clear and unambiguous way to trace the metabolic fate of a drug and would be highly beneficial in characterizing the biotransformation pathways of this compound.
Spectroscopic Analysis (e.g., UV-Vis Spectroscopy for Detection and Characterization)
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis for the detection and quantification of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.
In the context of HPLC, a UV-Vis detector is commonly used to monitor the column effluent and quantify the separated components. The selection of the detection wavelength is crucial for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte.
For compounds with chromophores similar to those in this compound, such as Levodopa, UV-Vis spectroscopy is a primary method of detection. The UV-Vis spectrum of Levodopa shows a characteristic absorption pattern that can be used for its quantification researchgate.net. The self-assembly of L-DOPA can be monitored by observing the time-dependent increase in absorbance in both the UV and visible regions researchgate.net. This spectroscopic property is fundamental for developing quantitative analytical methods and for characterizing the compound. The determination of the UV-Vis spectral properties of this compound would be a critical first step in developing HPLC-UV methods for its analysis.
| Compound | Wavelength of Maximum Absorbance (λmax) |
| Citalopram Hydrobromide | 239 nm |
| Citalopram | 240 nm |
| Cilostazol | 259 nm |
| Levodopa | ~280 nm |
Theoretical and Conceptual Frameworks
Conceptualization of Dopamine (B1211576) Agonist Action
The action of dopamine agonists is conceptualized through their interaction with dopamine receptors, leading to a physiological response that mimics the effects of endogenous dopamine. This is particularly relevant in neurological disorders characterized by dopamine deficiency, such as Parkinson's disease. The nature and extent of this mimicked response are determined by the intrinsic efficacy of the agonist at the receptor.
In neuropharmacology, the theory of partial agonism describes the action of a ligand that binds to a receptor and elicits a response that is lower than that of a full agonist. Ciladopa (B1217793) hydrochloride is identified as a partial dopamine agonist with direct-acting properties. nih.gov This means that while it stimulates central dopaminergic receptors, it does not produce the maximum possible behavioral response. nih.gov
Studies have shown that Ciladopa induces stereotyped behavior in animal models, a common indicator of dopamine receptor stimulation. However, unlike a full agonist such as apomorphine (B128758), Ciladopa does not induce the most intense form of this behavior, which is stereotyped gnawing. nih.gov This ceiling effect is a hallmark of partial agonism. The mechanism of action is further elucidated by the fact that its effects can be blocked by pretreatment with dopamine antagonists like haloperidol (B65202) and sulpiride (B1682569), confirming its action via dopamine receptors. nih.gov Furthermore, its behavioral effects are not altered by pretreatment with reserpine (B192253) and alpha-methyl-p-tyrosine, indicating a direct action on the receptors rather than relying on the presynaptic release of dopamine. nih.gov
At lower doses, Ciladopa has been observed to decrease locomotor activity in rats, an effect that is presumed to be mediated by its action on presynaptic autoreceptors. nih.gov This demonstrates the complexity of its partial agonist profile, where it can have different effects depending on the receptor population it is interacting with and the dosage administered.
Agonist-induced behavioral supersensitivity is a phenomenon where chronic administration of a dopamine agonist leads to an enhanced behavioral response to a subsequent challenge with the same or another agonist. This is often associated with adaptive changes in the dopamine receptor system.
A significant finding in the preclinical evaluation of Ciladopa hydrochloride is that chronic injection of both subthreshold and suprathreshold doses failed to induce behavioral supersensitivity. nih.gov This distinguishes it from many full dopamine agonists. In one study, the chronic administration of Ciladopa did enhance rotational behavior in 6-OHDA-lesioned rats, with a more significant and earlier onset compared to stereotypy. nih.gov However, the duration of this enhanced sensitivity after discontinuing the treatment was the same for both behaviors. nih.gov
These findings suggest that behaviors mediated by supersensitive (in the lesioned hemisphere) or intact dopamine receptors are affected differently by chronic treatment with a partial agonist like Ciladopa. nih.gov The lack of induction of a generalized behavioral supersensitivity may be related to its partial agonist nature, which may not drive the same degree of receptor downregulation or other neuroadaptive changes that are thought to underlie this phenomenon with full agonists.
Broader Neuromodulation Concepts in Central Nervous System Disorders
The therapeutic approach for many central nervous system (CNS) disorders, particularly those involving neurotransmitter imbalances, is based on the concept of neuromodulation. This involves altering the activity of specific neural circuits to restore normal function. Dopamine agonists, including partial agonists like Ciladopa, are key tools in this neuromodulatory strategy, especially for conditions like Parkinson's disease where there is a loss of dopaminergic neurons.
Ciladopa, by acting as a partial agonist at D-2 dopamine receptors, provides a stimulatory signal to the dopamine-depleted neural pathways. nih.gov This helps to compensate for the loss of endogenous dopamine. The partial nature of its agonism could theoretically offer a more stable and controlled level of receptor stimulation compared to the pulsatile stimulation provided by intermittent doses of a full agonist or levodopa (B1675098). This could potentially lead to a more consistent therapeutic effect and a lower risk of motor complications.
In a clinical study involving patients with advanced Parkinson's disease who were not responding well to levodopa, the addition of Ciladopa resulted in a significant decrease in symptoms. nih.gov There was a 32% decrease in symptoms on the Modified Columbia University Disability Scale, and the average "on" time for patients increased by 20%. nih.gov Notably, these improvements were achieved without an increase in dyskinesias, a common side effect of long-term levodopa therapy. nih.gov Although human studies with Ciladopa were halted due to findings in rodent studies, these results highlight the potential of partial dopamine agonists as a neuromodulatory strategy in Parkinson's disease. nih.gov
Methodological Considerations in Preclinical Drug Development
The preclinical development of a drug like this compound involves a series of methodological considerations to establish its pharmacological profile and therapeutic potential before it can be tested in humans. This includes the use of validated animal models and the integration of data from various experimental approaches.
The use of animal models is a cornerstone of preclinical research for neurological disorders. For Parkinson's disease, a widely used and validated model is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat. This model mimics the dopamine depletion seen in the human condition.
This compound has been evaluated in this model, where it was shown to cause contralateral rotation in rats with unilateral lesions of the substantia nigra induced by 6-OHDA. nih.gov This rotational behavior is a well-established measure of dopamine receptor stimulation in the dopamine-depleted hemisphere of the brain. The ability of Ciladopa to induce this specific behavior helps to validate its potential as a dopaminergic therapeutic agent.
Furthermore, the differential effects of chronic Ciladopa administration on rotational behavior versus stereotypy in these models provide valuable insights into how the drug interacts with both supersensitive and intact dopamine receptor populations. nih.gov This demonstrates the utility of such animal models not only for initial screening but also for more nuanced investigations into the long-term effects of a drug candidate.
A comprehensive preclinical assessment of a drug candidate requires the integration of data from both in vitro (in a controlled laboratory environment, such as a test tube or cell culture) and in vivo (in a living organism) studies. This integration allows for a more complete understanding of the drug's mechanism of action and its potential effects in a complex biological system.
For this compound, in vitro studies have demonstrated that it binds to D-2 dopamine receptors in the mammalian caudate nucleus. nih.gov This finding provides a specific molecular target for the drug. The in vivo data, which includes the induction of stereotyped behavior, contralateral rotation in 6-OHDA lesioned rats, and effects on locomotor activity, can then be interpreted in the context of this in vitro finding. nih.gov
The observation that Ciladopa's in vivo effects are blocked by dopamine antagonists further strengthens the link between its in vitro receptor binding and its in vivo pharmacological activity. nih.gov This integration of data is crucial for building a strong scientific rationale for the drug's development and for predicting its potential therapeutic effects and mechanism of action in humans.
Research Findings on this compound
| Category | Finding | Source |
| Pharmacological Class | Partial dopamine agonist with direct-acting properties. | nih.gov |
| Receptor Binding | Binds to D-2 dopamine receptors in the mammalian caudate nucleus. | nih.gov |
| In Vivo Effects (Animal Models) | Induces stereotyped behavior in rats and guinea pigs, but not to the maximum extent of a full agonist. | nih.gov |
| Causes contralateral rotation in rats with unilateral 6-OHDA-induced lesions of the substantia nigra. | nih.gov | |
| Small doses decrease locomotor activity in rats, likely through presynaptic autoreceptors. | nih.gov | |
| Behavioral Supersensitivity | Chronic injection of both subthreshold and suprathreshold doses failed to induce behavioral supersensitivity. | nih.gov |
| Clinical Findings (Advanced Parkinson's Disease) | Significantly decreased symptoms (32% on Modified Columbia University Disability Scale). | nih.gov |
| Increased mean "on" time by 20%. | nih.gov | |
| Did not increase dyskinesias. | nih.gov |
Future Directions and Unexplored Avenues in Preclinical Research on Dopamine Agonists
Development of Novel Non-Ergot Dopamine (B1211576) Agonists with Improved Profiles
The development of Ciladopa (B1217793) hydrochloride occurred during a pivotal shift from ergot-derived dopamine agonists, such as bromocriptine (B1667881), to non-ergot compounds. nih.govresearchgate.net Ergot-derived agents were associated with risks of fibrotic reactions, prompting the search for safer alternatives. researchgate.net Non-ergot agonists like Ciladopa offered a new chemical scaffold, aiming to reduce such off-target effects. nih.govwikipedia.org However, the discontinuation of Ciladopa due to tumorigenicity in animal models demonstrated that simply moving to a non-ergot structure was not sufficient to guarantee a safe profile. wikipedia.org
This experience fueled the quest for next-generation non-ergot agonists with highly optimized efficacy and safety. The field has since seen the successful introduction of agents like pramipexole (B1678040), ropinirole (B1195838), and rotigotine, which have become mainstays in Parkinson's disease therapy. wikipedia.orgfrontiersin.org Future research continues to focus on developing compounds with improved characteristics, such as:
Enhanced Receptor Selectivity: Targeting specific dopamine receptor subtypes (e.g., D2/D3) to maximize therapeutic effects on motor symptoms while minimizing side effects. researchgate.netnih.gov
Novel Formulations: Creating long-acting oral or transdermal formulations to provide more stable plasma concentrations, aiming for more consistent dopaminergic stimulation and reduced motor fluctuations. frontiersin.orgresearchgate.net
Reduced Side Effect Profile: Designing molecules that avoid the common adverse effects of dopaminergic stimulation, such as nausea, orthostatic hypotension, and impulse control disorders. researchgate.netparkinson.org
The table below compares Ciladopa hydrochloride to more recently developed non-ergot dopamine agonists, illustrating the evolution of their therapeutic profiles.
| Feature | This compound | Pramipexole | Ropinirole | Rotigotine |
| Receptor Profile | Partial D2 agonist nih.gov | D2/D3 receptor agonist wikipedia.orgnih.gov | D2/D3 receptor agonist nih.gov | D1/D2/D3 receptor agonist nih.gov |
| Development Status | Discontinued (B1498344) (preclinical) iiab.mewikipedia.org | Approved for clinical use | Approved for clinical use | Approved for clinical use |
| Reason for Discontinuation | Tumorogenesis in rodents iiab.mewikipedia.org | N/A | N/A | N/A |
| Key Advantage Over Ergot Derivatives | Non-ergot structure | Non-ergot structure, established efficacy | Non-ergot structure, established efficacy | Non-ergot structure, transdermal delivery |
Refined Preclinical Models for Dopaminergic System Evaluation and Disease Modeling
The evaluation of this compound relied on the standard preclinical models of the time, primarily neurotoxin-based rodent models. nih.gov For instance, its efficacy was demonstrated in rats with unilateral lesions of the substantia nigra induced by 6-hydroxydopamine (6-OHDA), where the compound induced contralateral rotation—a hallmark of dopaminergic stimulation. nih.govnih.gov While these models were instrumental in establishing the proof-of-concept for dopaminergic activity, they have limitations. lu.sefrontiersin.org Neurotoxin models like those using 6-OHDA or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induce acute and rapid neurodegeneration, which may not fully replicate the slow, progressive nature of Parkinson's disease in humans. lu.sefrontiersin.orgmdpi.com
Recognizing these gaps, the field has advanced toward more sophisticated and etiologically relevant preclinical models. The objective is to create models that not only assess motor symptom relief but also recapitulate other key aspects of the disease, providing a more predictive platform for evaluating new drug candidates. These refined models include:
Genetic Models: Utilizing animals with mutations in genes associated with familial Parkinson's disease (e.g., SNCA, LRRK2, Parkin, PINK1) to study disease mechanisms and test therapies in a more genetically relevant context. mdpi.commichaeljfox.org
Alpha-Synuclein Propagation Models: Inducing the aggregation and spread of α-synuclein protein by injecting pre-formed fibrils, which mimics the prion-like propagation of pathology observed in the human brain. lu.se
Models for Non-Motor Symptoms: Developing animal models that exhibit the non-motor features of Parkinson's disease, such as cognitive impairment, depression, and gastrointestinal dysfunction, which are significant sources of disability. mdpi.com
These modern approaches offer a more comprehensive platform to evaluate the next generation of dopamine agonists, potentially preventing late-stage failures as seen with Ciladopa.
Advanced Approaches for Predicting Preclinical to Clinical Translation (e.g., Organ-on-a-Chip Technologies)
The discontinuation of Ciladopa highlights a central challenge in drug development: the difficulty of translating findings from animal models to human clinical outcomes. nih.gov The adverse effects observed in rodents may not always be relevant to humans, yet they can halt the development of a potentially valuable therapeutic. To bridge this translational gap, researchers are developing advanced in vitro systems that more closely mimic human physiology.
Among the most promising of these are Organ-on-a-Chip (OOC) technologies. parkinsonsnewstoday.commdpi.commdpi.com These microfluidic devices contain living human cells cultured in continuously perfused micro-chambers, recreating the structural and functional characteristics of human organs at a miniature scale. mdpi.comfrontiersin.org For neurodegenerative diseases like Parkinson's, "brain-on-a-chip" models are being developed using human induced pluripotent stem cells (iPSCs) to grow dopaminergic neurons and other relevant brain cells in a 3D environment. parkinsonsnewstoday.com
Advantages of OOC technology in the context of dopamine agonist development include:
Human-Relevant Biology: Using human cells provides a more accurate model for predicting efficacy and toxicity than traditional animal models. frontiersin.org
Disease Modeling: OOCs can be used to create models of Parkinson's disease, allowing for the study of disease mechanisms and drug effects in a human-specific context. parkinsonsnewstoday.commdpi.com
Improved Throughput and Control: These systems can be automated, enabling parallel experiments under highly controlled conditions, which can accelerate the drug testing process. parkinsonsnewstoday.comresearchgate.net
Had such technology been available during the development of Ciladopa, it might have provided crucial human-specific data on its safety profile, potentially offering a different perspective on the rodent tumorigenicity findings and guiding a more informed decision on its clinical progression.
Deeper Understanding of Dopaminergic Receptor Subtype Specificity and Polypharmacology
Ciladopa was characterized as a partial agonist at D2 dopamine receptors. nih.gov At the time of its development, the understanding of the dopamine receptor family was less nuanced than it is today. The dopamine receptor family is now known to comprise five distinct subtypes, broadly classified into two subfamilies: D1-like (D1, D5) and D2-like (D2, D3, D4). nih.govelifesciences.org These subtypes have different distributions in the brain and are coupled to distinct intracellular signaling pathways, meaning they mediate different physiological and behavioral effects. nih.govresearchgate.net
A deeper understanding of these subtypes is crucial for designing better drugs. For example, the D3 receptor has emerged as a key target for improving motor function, and agonists with high affinity for D3 receptors are of significant interest. researchgate.net The future of dopamine agonist research lies in moving beyond broad-spectrum agonists to develop compounds with carefully tailored receptor selectivity profiles.
Furthermore, the concept of polypharmacology —designing drugs to interact with multiple targets simultaneously—is gaining traction. nih.gov Neurological disorders like Parkinson's disease are complex and involve multiple neurotransmitter systems. nih.gov A drug that selectively modulates several key targets might offer superior therapeutic benefits compared to a highly selective single-target agent. For instance, a compound that combines D2/D3 agonism with activity at certain serotonin (B10506) receptors could potentially address both motor and non-motor symptoms like depression. nih.gov This approach requires a sophisticated understanding of receptor structure and signaling to achieve the desired balance of activities without introducing unwanted side effects.
| Dopamine Receptor Subfamily | Receptor Subtypes | Primary Signaling Mechanism | Relevance to Parkinson's Disease Therapy |
| D1-like | D1, D5 | Activate adenylyl cyclase (stimulatory) nih.govresearchgate.net | D1 agonism is being explored as a strategy to improve motor symptoms. nih.gov |
| D2-like | D2, D3, D4 | Inhibit adenylyl cyclase (inhibitory) nih.govresearchgate.net | Primary target for current dopamine agonists to treat motor symptoms. wikipedia.org |
Integration of Computational Chemistry and Pharmacometrics in Early Drug Discovery and Development
The discovery of Ciladopa and other early agonists relied heavily on traditional medicinal chemistry approaches involving the synthesis and biological screening of numerous compounds. nih.gov While effective, this process can be slow and resource-intensive. Modern drug discovery now integrates powerful computational tools to streamline and rationalize the design of new medicines. nih.govacs.org
Computational chemistry employs a range of techniques to model drug-receptor interactions at the molecular level. nih.gov These methods include:
Molecular Docking: Predicting how a potential drug molecule (ligand) fits into the binding site of a target receptor. nih.govaging-us.com
Pharmacophore Modeling: Identifying the essential 3D chemical features a molecule must possess to bind to a specific receptor, which can then be used to search for novel compounds. nih.govacs.org
Molecular Dynamics Simulations: Simulating the movement of atoms in a receptor and a bound ligand over time to understand the stability of their interaction and the process of receptor activation. nih.govnih.gov
These computational approaches allow researchers to virtually screen vast libraries of compounds, prioritize the most promising candidates for synthesis, and rationally design novel molecules with enhanced affinity and selectivity. aging-us.comfigshare.com
Pharmacometrics involves the mathematical modeling of biology, pharmacology, and disease to quantify drug effects and link them to clinical outcomes. In early development, these models can help predict human pharmacokinetics from preclinical data and simulate the effects of different dosing regimens, optimizing the design of early-phase clinical trials.
The integration of these computational methods offers a more efficient and predictive paradigm for drug discovery. By applying these tools, researchers can better design novel non-ergot dopamine agonists with improved profiles, reducing the risk of late-stage failures, such as the one that ended the development of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ciladopa hydrochloride, and how can researchers optimize yield and purity?
- Methodological Answer : Begin by reviewing primary literature and patents for existing synthetic pathways, emphasizing steps involving chiral centers or hydrochloride salt formation. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to identify critical parameters. Validate purity via HPLC (≥95% purity threshold) and characterize intermediates using NMR and mass spectrometry. Cross-reference protocols from authoritative sources like the Beilstein Journal of Organic Chemistry to ensure reproducibility .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use a combination of -/-NMR to confirm molecular structure and detect stereoisomers. FT-IR can validate functional groups (e.g., amine, aromatic rings). For purity assessment, employ reverse-phase HPLC with UV detection (λ = 220–280 nm) and compare retention times against certified standards. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Document all parameters (column type, mobile phase, flow rate) to align with IUPAC guidelines .
Q. What in vitro pharmacological models are appropriate for studying this compound's mechanism of action?
- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for dopamine receptors) using cell lines expressing target receptors (e.g., HEK293-T). Include positive/negative controls (e.g., dopamine agonists/antagonists) and calculate IC values via dose-response curves. Validate results using functional assays (e.g., cAMP accumulation). Ensure adherence to Medicinal Chemistry Research standards for biological data reporting .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor-binding affinities for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of published data, comparing experimental conditions (e.g., buffer pH, temperature, receptor isoform variants). Replicate conflicting studies under standardized protocols, controlling for batch-to-batch compound variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate findings with orthogonal methods like molecular docking simulations .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles to identify critical quality attributes (CQAs) such as particle size distribution and crystallinity. Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Characterize each batch via XRPD to detect polymorphic variations. Document deviations in supplementary materials per Beilstein Journal guidelines .
Q. How should in vivo studies be designed to address this compound's pharmacokinetic challenges (e.g., blood-brain barrier penetration)?
- Methodological Answer : Use pharmacokinetic modeling (e.g., PBPK) to predict absorption/distribution. Employ microdialysis in rodent models to measure CNS concentrations. Compare formulations (e.g., liposomal vs. free drug) and administer with adjuvants like P-glycoprotein inhibitors. Include sham-operated controls and validate results using LC-MS/MS. Reference EPA literature search protocols for systematic data categorization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
